molecular formula C14H22NO4P B12609144 N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine CAS No. 918794-07-7

N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine

Cat. No.: B12609144
CAS No.: 918794-07-7
M. Wt: 299.30 g/mol
InChI Key: WAPDNYVULFYVRM-TXKAJSCZSA-N
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Description

N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine is a modified amino acid derivative where the amino group of L-isoleucine is functionalized with an ethoxy(phenyl)phosphoryl moiety. This modification introduces a phosphoryl group containing ethoxy and phenyl substituents, which alters the compound’s chemical and biological properties compared to unmodified L-isoleucine.

Properties

CAS No.

918794-07-7

Molecular Formula

C14H22NO4P

Molecular Weight

299.30 g/mol

IUPAC Name

(2S,3S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C14H22NO4P/c1-4-11(3)13(14(16)17)15-20(18,19-5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t11-,13-,20?/m0/s1

InChI Key

WAPDNYVULFYVRM-TXKAJSCZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)OCC

Canonical SMILES

CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine typically involves the reaction of L-isoleucine with ethoxy(phenyl)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and solvents is essential to achieve a high yield and purity of the final product. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents
N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine has been investigated as a potential antiviral agent. Its structure allows for the development of phosphoramidate prodrugs that enhance the intracellular delivery of nucleoside analogs. This is particularly significant in treating viral infections, where effective drug delivery is crucial for therapeutic success .

Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis, particularly in creating phosphorylated peptides that mimic natural signaling molecules. This application is vital for studying cellular signaling pathways and developing therapeutics that target specific biological processes .

Biochemical Research

Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor of certain protein phosphatases. By modulating the activity of these enzymes, researchers can explore pathways involved in cell signaling and regulation, providing insights into diseases such as cancer and diabetes .

Fluorescent Probes
The compound's unique structure allows it to be used as a fluorescent probe in biochemical assays. Its ability to bind to specific biomolecules makes it useful for tracking molecular interactions in live cells, enhancing our understanding of dynamic biological processes .

Materials Science

Organic Solar Cells
Recent studies have explored the incorporation of phosphorus-containing compounds like this compound into organic solar cells to improve their efficiency. The phenyl group enhances the electronic properties of the material, leading to better charge transport and increased power conversion efficiency .

Case Studies

Study Focus Findings
Study on Antiviral ApplicationsInvestigated the efficacy of phosphoramidate prodrugsDemonstrated enhanced intracellular delivery of nucleoside analogs, indicating potential for treating viral infections .
Peptide Synthesis TechniquesExplored the use of phosphorylated amino acids in peptide synthesisEstablished protocols for synthesizing complex peptides that can mimic biological functions .
Fluorescent Probes in Live Cell ImagingUtilized this compound as a probeEnabled real-time tracking of protein interactions within cellular environments, providing insights into cell signaling .
Enhancements in Organic Solar CellsStudied the effects of phosphorus-containing compounds on solar cell performanceFound significant improvements in power conversion efficiency when integrated into solar cell designs .

Mechanism of Action

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine, highlighting differences in substituents, molecular weight, and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Stability Biological Relevance Reference ID
N-[O-Phosphono-pyridoxyl]-isoleucine C₁₄H₂₃N₂O₇P 362.31 Phosphorylated pyridoxyl group High hydrophilicity; acid-labile Vitamin B6 metabolism
L-Isoleucine, Fmoc-protected (e.g., CAS 1467039-71-9) C₃₁H₃₄N₂O₅ 514.61 Fmoc and phenyl groups Hydrophobic; base-labile Solid-phase peptide synthesis
N-Methyl-L-isoleucine C₇H₁₅NO₂ 159.22 Methylated amino group Moderate solubility; metabolic stability Protein engineering
Ethyl N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinate C₁₃H₁₂F₁₇NO₅S ~625.3 (estimated) Perfluorinated alkyl chain Highly hydrophobic; environmentally persistent Surfactant applications

Key Comparative Analysis

Chemical Stability
  • This compound: The ethoxy(phenyl)phosphoryl group offers moderate steric hindrance, likely reducing hydrolysis rates compared to labile groups like Fmoc (base-sensitive) or phosphonooxy-pyridoxyl (acid-sensitive) . The phenyl group may further stabilize the compound against enzymatic degradation.
  • Fluorinated Analogues : Compounds like ethyl N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinate exhibit extreme stability due to C-F bonds but raise environmental persistence concerns .
Solubility and Bioavailability
  • However, the phenyl group may counterbalance this, rendering it less hydrophilic than N-[O-phosphono-pyridoxyl]-isoleucine .
  • N-Methyl-L-isoleucine lacks a phosphoryl group but shows enhanced membrane permeability due to reduced hydrogen bonding .

Biological Activity

N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine is a phosphonopeptide that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse sources.

Synthesis of this compound

The synthesis of this compound involves several key steps, typically starting from L-isoleucine and utilizing phosphonochloridates as intermediates. The general synthetic route can be outlined as follows:

  • Preparation of Phosphonochloridate : The first step involves the synthesis of a suitable phosphonochloridate, which can be achieved through the reaction of diethyl 2-nitrophenylphosphonate with appropriate reagents.
  • Coupling Reaction : The phosphonochloridate is then coupled with L-isoleucine under basic conditions to form the desired phosphonopeptide.
  • Purification : The product is purified using techniques such as chromatography to obtain this compound in high purity.

Biological Activity

This compound exhibits several biological activities that are noteworthy:

1. Enzyme Inhibition

Phosphonopeptides like this compound have been studied for their ability to inhibit various enzymes. For instance, they have demonstrated potency as inhibitors of enzymes such as angiotensin-converting enzyme (ACE) and enkephalinase, with some analogs showing Ki values in the submicromolar range . This suggests potential applications in treating conditions related to these enzymes, such as hypertension and pain management.

3. Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may also exhibit neuroprotective properties. Compounds with similar phosphoryl groups have been reported to provide protection against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of ACE, various phosphonopeptides were synthesized and tested for their inhibitory activity. The results indicated that modifications to the side chains significantly affected binding affinity and inhibitory potency, suggesting that fine-tuning the structure of compounds like this compound could enhance their therapeutic efficacy .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of phosphonated peptides revealed that certain derivatives led to increased apoptosis in A549 lung cancer cells. The mechanism involved mitochondrial pathways and was associated with increased levels of ROS . While specific data on this compound is still forthcoming, these findings underscore the potential for similar compounds in cancer treatment.

Research Findings

Activity TypeFindingsReferences
Enzyme InhibitionSubmicromolar Ki values against ACE and enkephalinase
Anticancer PropertiesInduction of apoptosis via mitochondrial dysfunction in cancer cell lines
Neuroprotective EffectsPotential modulation of neurotransmitter systems; reduction of oxidative stress

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